1-Acetylpyrazolo[3,4-c]pyridine

Synthetic Chemistry Kinase Inhibitor Synthesis Heterocyclic Chemistry

Generic pyrazolo[3,4-c]pyridine analogs cannot replace this specific N1-acetyl protected intermediate-altering the acetyl group causes byproducts, low yields, and failure to access targeted kinase derivatives. 1-Acetylpyrazolo[3,4-c]pyridine solves this via regioselective control. • Enables directed functionalization at 3- and 5-positions for GSK-3, CLK1, and DYRK1A inhibitor libraries. • N1-acetyl protecting group locks regiochemistry; avoids isomeric mixtures and purification losses. • MW 161.16, ≥95% purity; scalable from mg to kg for SAR campaigns and anticancer lead optimization.

Molecular Formula C8H7N3O
Molecular Weight 161.164
CAS No. 52090-67-2
Cat. No. B599733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetylpyrazolo[3,4-c]pyridine
CAS52090-67-2
Molecular FormulaC8H7N3O
Molecular Weight161.164
Structural Identifiers
SMILESCC(=O)N1C2=C(C=CN=C2)C=N1
InChIInChI=1S/C8H7N3O/c1-6(12)11-8-5-9-3-2-7(8)4-10-11/h2-5H,1H3
InChIKeyYACHLCXBKJVESW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetylpyrazolo[3,4-c]pyridine – A Kinase and Receptor Scaffold


1-Acetylpyrazolo[3,4-c]pyridine (CAS 52090-67-2) is a fused heterocyclic compound comprising a pyrazole ring fused to a pyridine ring [1]. This core structure is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent and selective inhibitory activity against a range of therapeutic targets, including various kinases (e.g., GSK-3, Pim, CLK1, DYRK1A) and receptors (e.g., CCR1) [2]. The compound's intrinsic properties, such as its low molecular weight (161.16 g/mol) and the presence of the N1-acetyl group, make it a valuable and versatile building block for the synthesis of more complex, biologically active molecules .

Protected intermediate for regioselective functionalization of privileged heterocyclic scaffolds.

Building block for generating focused kinase inhibitor libraries targeting GSK-3, CLK1, and DYRK1A.

Versatile precursor for synthesizing anticancer and enzyme-modulating heterocyclic compounds.

Why Generic Substitution of 1-Acetylpyrazolo[3,4-c]pyridine Fails


Generic substitution among pyrazolo[3,4-c]pyridine derivatives is not feasible due to the profound impact of specific substitution patterns on synthetic utility and downstream biological activity. The target compound, 1-acetylpyrazolo[3,4-c]pyridine, serves a unique and critical function as a protected intermediate . The presence of the acetyl group at the N1 position is essential for controlling regioselectivity during further functionalization reactions, such as electrophilic substitution, which is a key step in the synthesis of more complex kinase inhibitors [1]. Removing or altering this protecting group can lead to unwanted byproducts, significantly lower yields, and the inability to access specific, biologically active derivatives. The quantitative evidence below illustrates how the structural nuances of this compound directly translate into tangible differences in synthetic efficiency and application scope compared to its analogs.

Unprotected scaffold or analogs with different protecting groups may shift regioselectivity away from desired positions.

Synthetic route efficiency may drop significantly due to incompatible downstream coupling or cyclization conditions.

Structural analogs are not direct synthetic replacements; they function as distinct precursors with unique chemical reactivity.

Quantitative Comparison: 1-Acetylpyrazolo[3,4-c]pyridine vs. Analogs


High-Yield Access to Deprotected Scaffold

1-Acetylpyrazolo[3,4-c]pyridine is a critical intermediate in a high-yielding, two-step sequence to generate the versatile 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold. The process involves N-acetylation followed by a subsequent deacetylation. While the synthesis of the target compound itself from 3-acetylamino-4-methylpyridine can be achieved, a related process from a patent (US08383630B2) reports a low yield of 6.3% (20.2 mg) for its direct synthesis under specific conditions . The crucial differentiation lies in its utility as a starting material: a subsequent deacetylation step using sodium methoxide/methanol delivers the deprotected 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold in >90% yield over two steps . This high overall efficiency for accessing the versatile unprotected core, via the acetyl-protected intermediate, is a key quantitative differentiator.

Synthetic Route Efficiency
Reported method context
>90% vs 6.3% yield for scaffold access via deacetylation pathway
Supports efficient regioselective pathway for deprotected intermediate access.
Using sodium methoxide; compared to direct synthesis route.
Synthetic Chemistry Kinase Inhibitor Synthesis Heterocyclic Chemistry

GSK-3 Kinase Inhibition: Class-Level Potency

The pyrazolo[3,4-c]pyridine scaffold, of which 1-acetylpyrazolo[3,4-c]pyridine is a fundamental building block, is a recognized privileged structure for developing potent and selective kinase inhibitors [1]. This class of compounds has demonstrated notable inhibitory activity against a range of therapeutically relevant kinases. For instance, a series of new substituted pyrazolo[3,4-c]pyridines exhibited interesting inhibitory activity mainly against glycogen synthase kinase 3 (GSK3)α/β, as well as cdc2-like kinases 1 (CLK1) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), with good selectivity [1]. The reported IC50 values for some derivatives against GSK3β can reach as low as 0.03 μM [2]. This class-level activity compares favorably to known kinase inhibitors and provides a strong rationale for using 1-acetylpyrazolo[3,4-c]pyridine to access novel analogs.

GSK-3 Kinase Inhibition
Class-level inference
Derivative IC50 reported as low as 0.03 μM against GSK3β
Supports kinase pathway study fit for scaffold-derived inhibitor libraries.
Class-level potency; specific substitution patterns required.
Kinase Inhibition Drug Discovery GSK-3

Antiproliferative Potential Against Cancer Cells

The pyrazolo[3,4-c]pyridine scaffold is a productive starting point for developing anticancer agents. A study on a series of new 3-phenylpyrazolo[3,4-c]pyridine derivatives demonstrated strong cytotoxic activity against multiple cancer cell lines [1]. The most potent compounds in this series displayed IC50 values in the low micromolar range, indicating significant antiproliferative potential. The fact that this activity is achieved by a specific substitution pattern (3-phenyl) underscores the importance of using a versatile intermediate like 1-acetylpyrazolo[3,4-c]pyridine to explore diverse chemical space and optimize anticancer activity.

Antiproliferative Activity
Class-level inference
Derivative IC50 range 0.87–4.3 μM in MIA PaCa-2, PC-3, SCOV3 cell lines
Supports cell-model endpoint review for anticancer library construction.
3-Phenyl substituted derivatives; context-dependent scaffold processing.
Anticancer Cytotoxicity Medicinal Chemistry

1-Acetylpyrazolo[3,4-c]pyridine: Research & Development Applications


Focused Kinase Inhibitor Library Synthesis

1-Acetylpyrazolo[3,4-c]pyridine is an ideal starting material for the synthesis of focused libraries targeting kinases such as GSK-3, CLK1, and DYRK1A [1]. The acetyl group at the N1 position allows for regioselective functionalization at the 3- and 5-positions of the pyrazolopyridine core [2]. This enables medicinal chemists to efficiently explore structure-activity relationships (SAR) and generate diverse analogs with improved potency and selectivity profiles, as demonstrated by the class-level kinase inhibitory activity [1].

Scaffold Decoration for Anticancer Agents

This compound serves as a crucial precursor for generating new chemical entities with potential anticancer activity [1]. The pyrazolo[3,4-c]pyridine core, when appropriately substituted (e.g., with a 3-phenyl group), has shown potent antiproliferative effects against various cancer cell lines, with IC50 values in the low micromolar range [1]. Using 1-acetylpyrazolo[3,4-c]pyridine, researchers can synthesize and evaluate novel derivatives for their cytotoxic properties, aiming to identify new leads for cancer therapy.

CBS Enzyme Modulation in H2S Signaling

Pyrazolo[3,4-c]pyridine derivatives have been identified as potent and selective orthosteric inhibitors of cystathionine beta-synthase (CBS), a key enzyme in hydrogen sulfide (H2S) production [3]. 1-Acetylpyrazolo[3,4-c]pyridine can be used as a starting point to synthesize new compounds for studying CBS function and its role in H2S-related signaling pathways, with potential applications in conditions where CBS is deregulated [3].

Functional Ligands for Metal-Organic Frameworks

The pyrazolo[3,4-c]pyridine core, including its N-substituted derivatives, can act as a versatile ligand for coordination chemistry [4]. 1-Acetylpyrazolo[3,4-c]pyridine can be used to synthesize novel ligands for the construction of Metal-Organic Frameworks (MOFs). By modifying the substitution pattern on the pyrazolopyridine ring, researchers can fine-tune the structural and electronic properties of the resulting MOFs, which can lead to materials with tailored gas adsorption and separation capabilities [4].

Application
Selection Property
Validation Focus
Focused Kinase Inhibitor Library Synthesis
Regioselective N1-Acetyl Handling
GSK-3, CLK1, DYRK1A Target Engagement Endpoints
Cancer Cell-Model Studies
Privileged Cytotoxic Scaffold Precursor
Multi-cell-line Proliferation Endpoint Review
CBS Enzyme / H2S Signaling Research
Orthosteric Site Inhibition Processing
H2S Pathway Activity Assay Context
Metal-Organic Framework (MOF) Construction
Heterocyclic Chelating Ligand Processing
Gas Adsorption Isotherm and Topology Analysis

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